molecular formula C16H21ClN2O2 B2696736 1-(1H-1,3-benzodiazol-2-ylmethyl)-4-methylcyclohexane-1-carboxylic acid hydrochloride CAS No. 2375269-35-3

1-(1H-1,3-benzodiazol-2-ylmethyl)-4-methylcyclohexane-1-carboxylic acid hydrochloride

Cat. No. B2696736
CAS RN: 2375269-35-3
M. Wt: 308.81
InChI Key: AKIFUPXFQJWWPZ-QPXGGZSISA-N
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Description

The compound is a derivative of benzodiazole, which is a type of organic compound consisting of a benzene ring fused to a diazole ring . Benzodiazole derivatives are known to exhibit a wide range of biological activities and are used in the development of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely feature a benzodiazole core with a methylcyclohexane carboxylic acid group attached at one position and a hydrochloride group at another. The exact structure would depend on the positions of these attachments .


Chemical Reactions Analysis

Benzodiazole derivatives can undergo a variety of chemical reactions, depending on the specific substituents present. These can include electrophilic substitution reactions, nucleophilic substitution reactions, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability would be influenced by the presence and position of the various substituents .

Scientific Research Applications

Organic Crystalline Materials and Vibrational Spectroscopy

BMBA-HCl has been studied extensively for its vibrational features and electronic properties . Researchers have investigated its optimized geometrical structure, vibrational modes, and potential energy distribution. The compound’s UV-vis spectrum and solvent effects have also been explored. Notably, the calculated HOMO-LUMO energies suggest charge transfer within the molecule, making it suitable for drug action. Additionally, non-bonding orbitals, AIM charges, Fukui functions, and electron localization function (ELF) have been analyzed.

Crystallography and X-ray Structure Analysis

While not directly related to BMBA-HCl, similar benzimidazole derivatives have been investigated using X-ray crystallography . Such studies provide valuable insights into molecular packing, intermolecular interactions, and crystal structures.

Mechanism of Action

The mechanism of action of benzodiazole derivatives can vary widely depending on their specific structure and the biological target. Some benzodiazole derivatives are known to interact with various enzymes and receptors, influencing biological processes .

Future Directions

Given the wide range of biological activities exhibited by benzodiazole derivatives, this compound could potentially be of interest in the development of new pharmaceuticals. Further studies would be needed to explore its specific biological activity and potential applications .

properties

IUPAC Name

1-(1H-benzimidazol-2-ylmethyl)-4-methylcyclohexane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2.ClH/c1-11-6-8-16(9-7-11,15(19)20)10-14-17-12-4-2-3-5-13(12)18-14;/h2-5,11H,6-10H2,1H3,(H,17,18)(H,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIFUPXFQJWWPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)(CC2=NC3=CC=CC=C3N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-1,3-benzodiazol-2-ylmethyl)-4-methylcyclohexane-1-carboxylic acid hydrochloride

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